4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17830463
InChI: InChI=1S/C10H12ClNO2/c1-13-7-5-8(14-2)10-6(9(7)11)3-4-12-10/h5,12H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC17830463

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C10H12ClNO2/c1-13-7-5-8(14-2)10-6(9(7)11)3-4-12-10/h5,12H,3-4H2,1-2H3
Standard InChI Key PGEABIRGDAAVIK-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C2=C1NCC2)Cl)OC

Introduction

Structural Characteristics and Nomenclature

The core structure of 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole consists of a bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The "2,3-dihydro" designation indicates partial saturation of the five-membered ring, reducing aromaticity and altering electronic properties compared to fully aromatic indoles . Key substituents include:

  • Chloro group (-Cl) at position 4, which enhances electrophilic substitution reactivity and influences intermolecular interactions.

  • Methoxy groups (-OCH3) at positions 5 and 7, contributing to steric effects and hydrogen-bonding capabilities.

The molecular formula is C11H12ClNO2, with a molar mass of 225.67 g/mol. Predicted physicochemical properties, extrapolated from analogs like 4-chloroindoline (C8H8ClN) , include a density of ~1.25 g/cm³ and a boiling point of approximately 135°C under reduced pressure (10 Torr) . The compound’s pKa is estimated at 4.26 ± 0.20, reflecting moderate acidity at the indoline nitrogen .

Synthetic Methodologies

Precursor Condensation and Cyclization

A validated route to dihydroindoles involves the condensation of substituted aldehydes with imidazolidine-2,4-diones (hydantoins), followed by cyclization. For example, Akeng’a and Read demonstrated that 5-[(Z)-1-(2-halophenyl)methylidene]imidazolidine-2,4-diones undergo copper- or tributyltin hydride-catalyzed cyclization to form imidazo[1,5-a]indole-1,3-diones . Adapting this method, 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole could be synthesized via:

  • Aldehyde Preparation: 2-Chloro-4,6-dimethoxybenzaldehyde serves as the electrophilic partner.

  • Condensation: Reaction with a protected imidazolidine-2,4-dione (e.g., 3-methyl-1,3-diazolidine-2,4-dione ) under reflux conditions.

  • Cyclization: Catalyzed by copper bronze or tributyltin hydride at 180°C to form the dihydroindole core .

Physicochemical and Spectroscopic Properties

Spectral Data (Predicted)

  • 1H NMR (DMSO-d6):

    • δ 3.85 (s, 6H, 5-OCH3 and 7-OCH3),

    • δ 4.10–4.30 (m, 2H, 2-H2),

    • δ 6.60–7.20 (m, 3H, aromatic H).

  • 13C NMR:

    • δ 56.5 (OCH3),

    • δ 110–130 (aromatic C),

    • δ 160–165 (C=O if present) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Dihydroindoles are precursors to alkaloids and kinase inhibitors. The chloro and methoxy substituents enhance binding to hydrophobic enzyme pockets, making this compound a candidate for anticancer or antimicrobial agent development .

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing one-pot methodologies to improve yield.

  • Biological Screening: Evaluating anticancer and antibacterial activity.

  • Environmental Impact Studies: Assessing biodegradation and ecotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator